molecular formula C14H16O3 B1595406 cis-2-Benzoyl-1-cyclohexanecarboxylic acid CAS No. 6939-99-7

cis-2-Benzoyl-1-cyclohexanecarboxylic acid

Cat. No.: B1595406
CAS No.: 6939-99-7
M. Wt: 232.27 g/mol
InChI Key: FLPQLUGZLPSVOG-NEPJUHHUSA-N
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Description

Cis-2-Benzoyl-1-cyclohexanecarboxylic acid is an organic compound known for its unique structure and properties. It is a white crystalline powder commonly used in organic synthesis. This compound is a derivative of benzoin and is utilized as a starting material for the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-2-Benzoyl-1-cyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of benzoin with cyclohexanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced catalysts and purification techniques to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cis-2-Benzoyl-1-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Cis-2-Benzoyl-1-cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of cis-2-Benzoyl-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can undergo nucleophilic acyl substitution reactions, where the carboxyl group reacts with nucleophiles to form new compounds. This mechanism is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A related compound with similar structural features but different functional groups.

    Benzilic acid: Another derivative of benzoin with distinct chemical properties.

    2-Benzamidocyclohexanecarboxylic acid: A compound with similar structural elements but different functional groups

Uniqueness

Cis-2-Benzoyl-1-cyclohexanecarboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

CAS No.

6939-99-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(1S,2R)-2-benzoylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12+/m1/s1

InChI Key

FLPQLUGZLPSVOG-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O

SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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